3-Ethyl-2,2,4-trimethylhexane
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Overview
Description
3-Ethyl-2,2,4-trimethylhexane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its complex structure, which includes multiple branching points.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,4-trimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes using Friedel-Crafts alkylation. This method typically requires a strong acid catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction. The reaction conditions often include elevated temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. Catalytic cracking breaks down larger hydrocarbon molecules into smaller, more useful fragments, which can then be selectively hydrogenated to produce the desired branched alkane.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2,4-trimethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under controlled conditions to produce alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens (Cl2, Br2) with ultraviolet light or heat.
Major Products
Oxidation: Alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Substitution: Haloalkanes, such as 3-ethyl-2,2,4-trimethylhexyl chloride or bromide.
Scientific Research Applications
3-Ethyl-2,2,4-trimethylhexane has various applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in certain fuels and lubricants.
Mechanism of Action
As an alkane, 3-Ethyl-2,2,4-trimethylhexane primarily interacts with other molecules through van der Waals forces. Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability. The compound does not have specific molecular targets or pathways, as it is relatively inert compared to more reactive organic compounds.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane:
2,3,4-Trimethylhexane: Another branched alkane with similar physical properties.
3-Ethyl-2-methylhexane: A structurally related compound with fewer methyl groups.
Uniqueness
3-Ethyl-2,2,4-trimethylhexane is unique due to its specific branching pattern, which affects its physical properties such as boiling point and density. Its structure also influences its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61868-74-4 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-2,2,4-trimethylhexane |
InChI |
InChI=1S/C11H24/c1-7-9(3)10(8-2)11(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
UDUTWNYTAVENNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)C(C)(C)C |
Origin of Product |
United States |
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